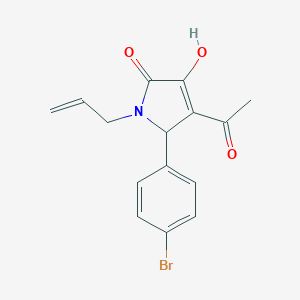
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a pyrrole-based inhibitor that selectively targets serine hydrolases and has been found to have various biochemical and physiological effects.
科学的研究の応用
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various scientific research applications. One of the most significant applications is in the field of proteomics, where it is used to identify and characterize the activity of serine hydrolases. 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has also been used in drug discovery, where it is used to screen for potential drug targets. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been used in the study of various diseases, including cancer, Alzheimer's, and Parkinson's.
作用機序
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one works by irreversibly binding to the active site of serine hydrolases, which are enzymes involved in various physiological processes. This binding forms a covalent bond between 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and the enzyme, which allows for the identification and characterization of the enzyme's activity.
生化学的および生理学的効果
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one can selectively inhibit the activity of serine hydrolases, which can lead to changes in various physiological processes. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects and has been shown to reduce the growth of cancer cells.
実験室実験の利点と制限
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes. However, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are several future directions for 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one research, including the development of more selective inhibitors, the identification of new serine hydrolase targets, and the development of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one-based diagnostic tools. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has the potential to be used in the development of new therapeutics for various diseases, including cancer and neurodegenerative disorders.
In conclusion, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole-based inhibitor that has significant potential applications in various fields. Its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes make it a valuable tool for scientific research. However, further research is needed to fully understand the potential of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and to develop new applications for this compound.
合成法
The synthesis of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-acetyl-5-(4-bromophenyl)-3-hydroxy-2-cyclopenten-1-one. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide and triethylamine to form the final product, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one.
特性
CAS番号 |
6194-20-3 |
|---|---|
製品名 |
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one |
分子式 |
C15H14BrNO3 |
分子量 |
336.18 g/mol |
IUPAC名 |
3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-prop-2-enyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H14BrNO3/c1-3-8-17-13(10-4-6-11(16)7-5-10)12(9(2)18)14(19)15(17)20/h3-7,13,19H,1,8H2,2H3 |
InChIキー |
KTDSAGIJCIJEEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



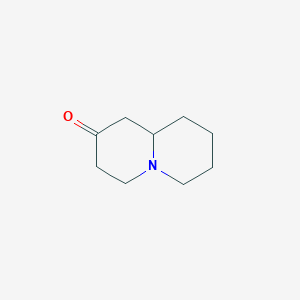
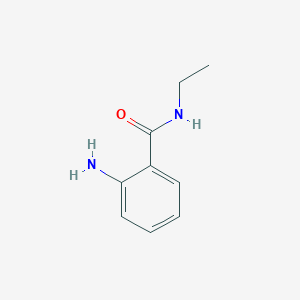
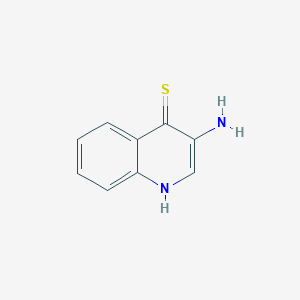
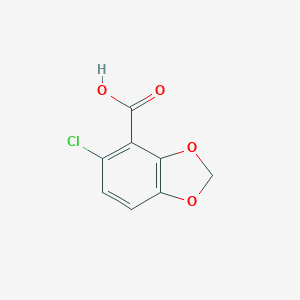
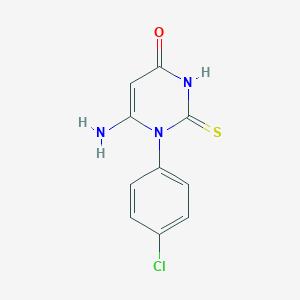
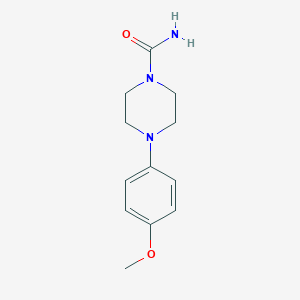
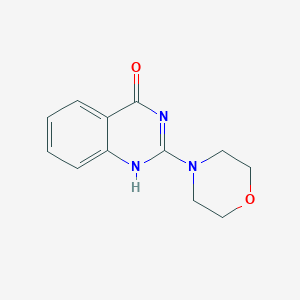
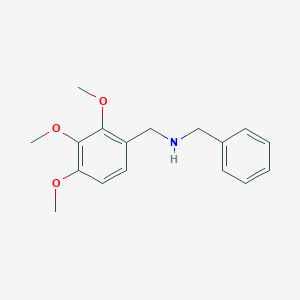
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
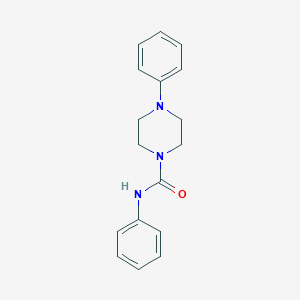
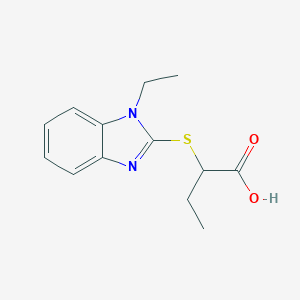
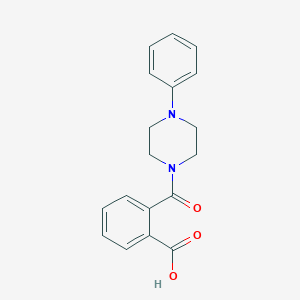
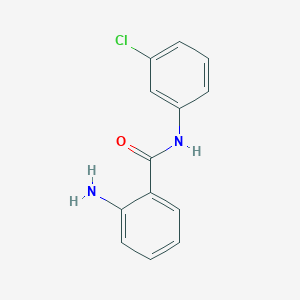
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)